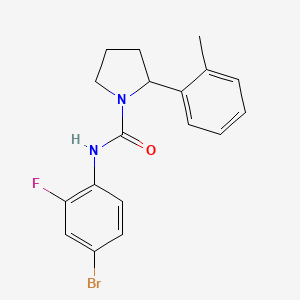![molecular formula C23H18N2O2 B6079394 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6079394.png)
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide, also known as PMX205, is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in several diseases, including cancer and inflammation.
作用机制
The exact mechanism of action of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide is not fully understood. However, studies have shown that it acts by inhibiting the activity of several enzymes and signaling pathways that are involved in inflammation and cancer. 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a key role in the pathogenesis of several diseases, including cancer and inflammation. It also induces apoptosis, a process of programmed cell death, in cancer cells. 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit tumor growth in several animal models.
实验室实验的优点和局限性
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has several advantages for lab experiments. It exhibits potent anti-inflammatory and anti-tumor activities, making it an ideal candidate for studying the mechanisms of inflammation and cancer. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in animal models. It also has limited stability, which can affect its potency over time.
未来方向
There are several future directions for the research on 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide. One area of research could focus on the development of more potent and stable analogs of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide. Another area of research could focus on the development of novel drug delivery systems that can improve the solubility and stability of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide. Additionally, future research could investigate the potential of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide in combination with other anti-cancer and anti-inflammatory agents. Finally, more studies are needed to fully understand the mechanism of action of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide and its potential therapeutic applications in various diseases.
合成方法
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-(phenoxymethyl)benzaldehyde with 2-aminobenzonitrile, followed by cyclization and amidation reactions. The final product is obtained through a purification process using column chromatography. The chemical structure of 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide is shown below:
科学研究应用
2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Several studies have shown that 2-[4-(phenoxymethyl)phenyl]-4-quinolinecarboxamide exhibits potent anti-inflammatory and anti-tumor activities in vitro and in vivo. It has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
2-[4-(phenoxymethyl)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c24-23(26)20-14-22(25-21-9-5-4-8-19(20)21)17-12-10-16(11-13-17)15-27-18-6-2-1-3-7-18/h1-14H,15H2,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJOECAAYCXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Phenoxymethyl)phenyl]quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)
![ethyl 2-[(4-methoxyphenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6079321.png)
![2-(1,3-thiazol-4-yl)-1-[3-(trifluoromethyl)benzyl]-1H-benzimidazole](/img/structure/B6079325.png)
![N-(2,6-dimethylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6079331.png)
![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6079348.png)
![ethyl [6-hydroxy-2-({imino[(4-methoxyphenyl)amino]methyl}amino)-4-pyrimidinyl]acetate](/img/structure/B6079350.png)
![6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol](/img/structure/B6079369.png)
![2-(5-bromo-2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6079373.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6079379.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6079382.png)
![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6079392.png)
![2-mercapto-3-(1H-pyrazol-3-ylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6079402.png)